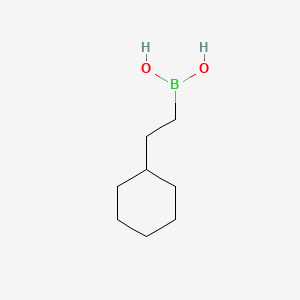

2-(CYCLOHEXYLETHYL)BORONIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(CYCLOHEXYLETHYL)BORONIC ACID is a boronic acid derivative with the molecular formula C8H17BO2. It is known for its hydrophobic and aromatic properties, making it a valuable reagent in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(CYCLOHEXYLETHYL)BORONIC ACID can be synthesized through several methods. One common approach involves the borylation of cyclohexylethyl derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for preparing boronic acids . This reaction typically involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the boron-carbon bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow setups and efficient handling of organolithium or Grignard reagents . The reaction conditions are carefully controlled to ensure the stability and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(CYCLOHEXYLETHYL)BORONIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, while substitution reactions can produce a variety of functionalized boronic acids .

Aplicaciones Científicas De Investigación

2-(CYCLOHEXYLETHYL)BORONIC ACID has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(CYCLOHEXYLETHYL)BORONIC ACID involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of boronic acid reductase, preventing the conversion of boronic acids to alcohols . This inhibition occurs through binding to the active site of the enzyme, blocking substrate access and reducing enzymatic activity . Additionally, its hydrophobic and aromatic properties contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

- Phenylboronic acid

- Methylboronic acid

- Vinylboronic acid

- Cyclopropylboronic acid

Comparison: Compared to other boronic acids, 2-(CYCLOHEXYLETHYL)BORONIC ACID is unique due to its cyclohexyl group, which imparts distinct hydrophobic and aromatic properties . This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions . Its structural features also contribute to its effectiveness as an enzyme inhibitor, setting it apart from simpler boronic acids .

Actividad Biológica

2-(Cyclohexylethyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a small molecule inhibitor. This compound has been studied for its interactions with various biological targets, including phosphatases and enzymes involved in cancer pathways. This article presents an overview of the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound has been explored through various modifications to its structure. Research indicates that the cyclohexyl group plays a crucial role in the compound's inhibitory effects on specific proteins.

Key Findings:

- Inhibition of Wip1 Phosphatase : A study demonstrated that this compound serves as a potent inhibitor of Wip1 phosphatase, with an IC50 value of approximately 28.1 μM. Modifications to the cyclohexyl group significantly impacted activity; for instance, replacing it with a benzyl group resulted in a three-fold decrease in inhibitory potency .

- Hydrophobic Interactions : The cyclohexyl moiety appears to facilitate non-specific hydrophobic interactions with the protein target, which may enhance binding affinity and selectivity .

Biological Activity Data

The following table summarizes key experimental data on the inhibitory activity of this compound and its derivatives against Wip1 phosphatase:

| Compound | IC50 (μM) | Hill Coefficient (n) |

|---|---|---|

| This compound | 28.1 ± 0.98 | 3 |

| Benzyl derivative | 84.3 | Not specified |

| Methyl-cyclohexyl derivative | <100 | Not specified |

| Naphthylmethyl derivative | >300 | Not specified |

The mechanism by which this compound exerts its biological effects involves the formation of boronate complexes with target proteins. This interaction can stabilize enzyme conformations or inhibit enzymatic activity, particularly in cancer-related pathways.

Case Studies:

- Cancer Treatment : In a study focusing on small molecule inhibitors for cancer therapy, compounds derived from this compound were shown to effectively disrupt cellular signaling pathways associated with tumor growth .

- Antimicrobial Activity : Although primarily studied for its inhibitory effects on phosphatases, some derivatives of boronic acids have been investigated for their potential antimicrobial properties, demonstrating varied efficacy depending on structural modifications .

Propiedades

IUPAC Name |

2-cyclohexylethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUYVCUESABMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1CCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.